molecular formula C7H4BrN3O2 B7964565 3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid

3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid

Cat. No.: B7964565
M. Wt: 242.03 g/mol
InChI Key: LIJDPYXJHYUYJL-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a carboxylic acid group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by bromination and subsequent cyclization to form the desired compound . The reaction conditions often include the use of solvents such as acetic acid and catalysts like phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as carboxylates or ketones.

    Reduction Products: Reduced forms with the bromine atom removed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the kinase domain, the compound prevents the phosphorylation and activation of downstream signaling pathways, thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxylic acid group at specific positions allows for targeted interactions with molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-bromo-2H-pyrazolo[4,3-b]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-5-4(10-11-6)3(7(12)13)1-2-9-5/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJDPYXJHYUYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2N=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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